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Compound of Interest

Compound Name: Butoconazole Impurity 9

CAS No.: 98011-62-2

Cat. No.: B601251

Get Quote

Executive Summary
In the synthesis of Butoconazole Nitrate (an imidazole antifungal inhibiting CYP51A1/14

-demethylase), the control of process-related impurities is critical for regulatory compliance
(ICH Q3A/B). Impurity 9, identified chemically as 4-(4-Chlorophenyl)-1-((2,6-
dichlorophenyl)thio)butan-2-ol, represents a significant "des-imidazole" impurity.

Its presence indicates a specific failure in the chemoselective sequence of the synthesis,

typically arising from the premature reaction of the thiophenol reagent with the

epoxide/chlorohydrin starting material, bypassing the imidazole installation step.

Chemical Identity and Structural Analysis[1]
Before analyzing the formation pathway, we must establish the structural divergence between

the API and the impurity.
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Feature Butoconazole Nitrate (API) Impurity 9

IUPAC Name

1-[4-(4-chlorophenyl)-2-[(2,6-

dichlorophenyl)thio]butyl]-1H-

imidazole nitrate

4-(4-Chlorophenyl)-1-((2,6-

dichlorophenyl)thio)butan-2-ol

Molecular Formula

C

H

Cl

N

S[1][2][3] · HNO

C

H

Cl

OS

Molecular Weight 474.79 g/mol 361.71 g/mol

Key Moiety Imidazole Ring (Present)
Absent (Hydroxyl group

present)

Regiochemistry C1-Imidazole, C2-Thioether C1-Thioether, C2-Hydroxyl

CAS No. 64872-77-1 98011-62-2 (or analogue)

Key Structural Insight: Impurity 9 is not merely a degradation product; it is a regio-isomer of a

synthetic intermediate formed via an alternative reaction pathway. While Butoconazole has the

sulfur moiety at the secondary carbon (C2), Impurity 9 has the sulfur at the primary carbon (C1)

and lacks the imidazole ring entirely.

Synthetic Pathway and Impurity Origin[4]
The standard industrial synthesis of Butoconazole involves a linear sequence: Epoxide Ring

Opening (by Imidazole)

Chlorination

Thio-alkylation.

The Standard Route vs. The Impurity Pathway
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The formation of Impurity 9 occurs when the 2,6-dichlorothiophenol nucleophile reacts directly

with the Epoxide (or its Chlorohydrin precursor) instead of reacting with the Chloro-imidazole

intermediate.

This "Process Leak" happens if:

Unreacted Epoxide/Chlorohydrin is carried over from Step 1 to Step 3.

Base-catalyzed cyclization of residual Chlorohydrin occurs in Step 3, regenerating the

Epoxide.

Thiophenol attacks the Epoxide, preferentially at the less hindered terminal carbon (C1).

Pathway Visualization (Graphviz)
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Figure 1: Mechanistic divergence showing the formation of Impurity 9 via direct thiophenol

attack on the starting material, bypassing the imidazole installation.

Mechanistic Deep Dive
The Regioselectivity Driver
The formation of Impurity 9 is driven by the principles of epoxide ring opening:
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Standard Route (Imidazole): Imidazole attacks the terminal carbon (C1) of the epoxide (or

displaces the primary chloride of the chlorohydrin). This establishes the C1-Nitrogen bond.

Impurity Route (Thiol): If the Epoxide is present in the final step (Step 3), the Thiophenolate

anion (a strong nucleophile) will attack the epoxide. Under basic conditions (used in Step 3),

nucleophiles attack the less hindered carbon (C1).

Result: The Sulfur attaches to C1, leaving the Oxygen at C2 (as an alcohol).

Structure:Ar-S-CH2-CH(OH)-R.[1] This perfectly matches the structure of Impurity 9.

Why it Persists
Impurity 9 contains a secondary hydroxyl group. In the final step of the synthesis, the

conditions are typically basic (K

CO

in MIBK or Acetone) to facilitate the thio-alkylation. These conditions are not sufficient to
convert the secondary alcohol of Impurity 9 into a leaving group or displace it. Therefore, once
formed, Impurity 9 is stable and difficult to remove without rigorous crystallization.

Experimental Control Strategy
To prevent the formation of Impurity 9, the protocol must ensure the complete consumption of

the Starting Material (Chlorohydrin/Epoxide) prior to the introduction of the Thiol reagent.

Critical Process Parameters (CPPs)
Step 1 Stoichiometry: Use a slight excess of Imidazole (1.1 - 1.2 eq) to drive the

consumption of the Chlorohydrin.

Step 1 Completion Check: Mandatory IPC (In-Process Control) via HPLC. Limit for

unreacted Chlorohydrin should be < 0.5% before proceeding to chlorination.

Phase Separation: If a biphasic system is used in Step 1 (e.g., Toluene/Water), ensure

efficient phase separation to remove unreacted starting materials if they partition into the

aqueous phase (unlikely for lipophilic SM, but relevant for salts).
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Step 2 Efficiency: Ensure complete conversion of the Alcohol (Int 1) to the Chloride (Int 2).

While this doesn't directly stop Impurity 9, it prevents other hydroxy-impurities.

Validated Synthesis Protocol (Step 3 Focus)
Context: This protocol focuses on the final coupling step where the risk of Impurity 9 generation

is highest if upstream controls fail.

Reagents:

Intermediate 2 (Chloro-imidazole derivative): 1.0 eq

2,6-Dichlorothiophenol: 1.1 eq

Potassium Carbonate (anhydrous): 1.5 eq

Solvent: Methyl Isobutyl Ketone (MIBK) or Acetone.

Workflow:

Charge the reactor with Intermediate 2 and Solvent.

Add Potassium Carbonate.

Heat to reflux (or 60-70°C).

Slow Addition: Add 2,6-Dichlorothiophenol dissolved in solvent over 30-60 minutes.

Control Point: Do not add Thiol if IPC of Step 1/2 showed high residual Starting Material.

Reaction Monitoring: Stir until Intermediate 2 is < 1.0%.

Work-up: Cool, filter inorganic salts, and wash with dilute NaOH (to remove excess Thiol).

Purification: Crystallization of the Nitrate salt using Nitric Acid/Ethanol. This step is effective

at purging Impurity 9 due to the solubility difference (Impurity 9 does not form a nitrate salt at

the imidazole position, as it lacks the imidazole ring).
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Analytical Detection
Impurity 9 is detectable via RP-HPLC. Due to the high UV absorbance of the chlorophenyl and

dichlorophenyl rings, it is easily quantified.

Parameter Condition

Column
C18 (e.g., Zorbax Eclipse XDB, 150 x 4.6 mm, 5

µm)

Mobile Phase A 0.1% Orthophosphoric acid in Water

Mobile Phase B Acetonitrile

Gradient 40% B to 90% B over 20 mins

Detection UV at 220 nm (or 254 nm)

RRT (Approx)
~1.2 - 1.3 (Elutes after Butoconazole due to lack

of polar nitrate/imidazole interaction)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Butoconazole | C19H17Cl3N2S | CID 47472 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. newdrugapprovals.org [newdrugapprovals.org]

3. drugs.com [drugs.com]

4. pharmaffiliates.com [pharmaffiliates.com]

5. CN104744371A - Preparation method of butoconazole - Google Patents
[patents.google.com]

To cite this document: BenchChem. [Technical Guide: Origin and Mechanistic Control of
Butoconazole Impurity 9]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b601251/docs#technical-guide-origin-and-
mechanistic-control-of-butoconazole-impurity-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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